molecular formula C16H16N2O5 B4404758 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide

Cat. No.: B4404758
M. Wt: 316.31 g/mol
InChI Key: PXCZCWJPVOWLBX-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide is an organic compound with a complex structure It consists of a benzamide core substituted with methoxy, nitro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide typically involves multiple steps:

    Nitration: The starting material, 4-methoxy-2-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Methoxylation: The nitrated product undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

    Amidation: The final step involves the amidation of the methoxylated product with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like halides, under basic conditions.

Major Products

    Reduction: 2-amino-N-(4-amino-2-nitrophenyl)-3-methylbenzamide.

    Oxidation: 2-formyl-N-(4-formyl-2-nitrophenyl)-3-methylbenzamide.

    Substitution: 2-chloro-N-(4-chloro-2-nitrophenyl)-3-methylbenzamide.

Scientific Research Applications

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(4-nitrophenyl)benzamide: Lacks the additional methoxy group, which may affect its solubility and reactivity.

    2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which may alter its hydrogen bonding and reactivity.

    2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide: Substitutes a methyl group for one of the methoxy groups, potentially affecting its steric and electronic properties.

Uniqueness

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)23-3)16(19)17-13-8-7-11(22-2)9-14(13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCZCWJPVOWLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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